

tert-Butyl (3-ethylpyridin-2-yl)carbamate

molecular weight

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Compound of Interest

Compound Name: **tert-Butyl (3-ethylpyridin-2-yl)carbamate**

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An In-depth Technical Guide to **tert-Butyl (3-ethylpyridin-2-yl)carbamate**

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl (3-ethylpyridin-2-yl)carbamate**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, reaction mechanisms, and robust characterization methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile compound.

Introduction and Strategic Importance

In the landscape of pharmaceutical development, functionalized pyridine scaffolds are of paramount importance due to their prevalence in a wide array of biologically active molecules. **tert-Butyl (3-ethylpyridin-2-yl)carbamate** serves as a crucial intermediate, providing a strategically protected amine on a substituted pyridine ring. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.^{[1][2]} Its stability under various nucleophilic and basic conditions, combined with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step synthetic pathways.^{[2][3]} This guide elucidates the essential technical details of this compound, from its molecular characteristics to its synthesis and application.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. **tert-Butyl (3-ethylpyridin-2-yl)carbamate** is a white to off-white solid at room temperature. Its key quantitative data are summarized below.

Property	Value	Source
Molecular Weight	222.28 g/mol	[4]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂	[4]
CAS Number	149489-03-2	[4]
Density	1.087 g/cm ³	[4]
IUPAC Name	tert-butyl N-(3-ethylpyridin-2-yl)carbamate	N/A

Chemical Structure

The molecule's structure, featuring a pyridine core functionalized with an ethyl group at the 3-position and a Boc-protected amine at the 2-position, is central to its utility.

Caption: Chemical structure of **tert-Butyl (3-ethylpyridin-2-yl)carbamate**.

Synthesis and Mechanistic Insights

The synthesis of **tert-Butyl (3-ethylpyridin-2-yl)carbamate** is a classic example of N-protection, a fundamental transformation in organic chemistry. The process involves the reaction of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O).

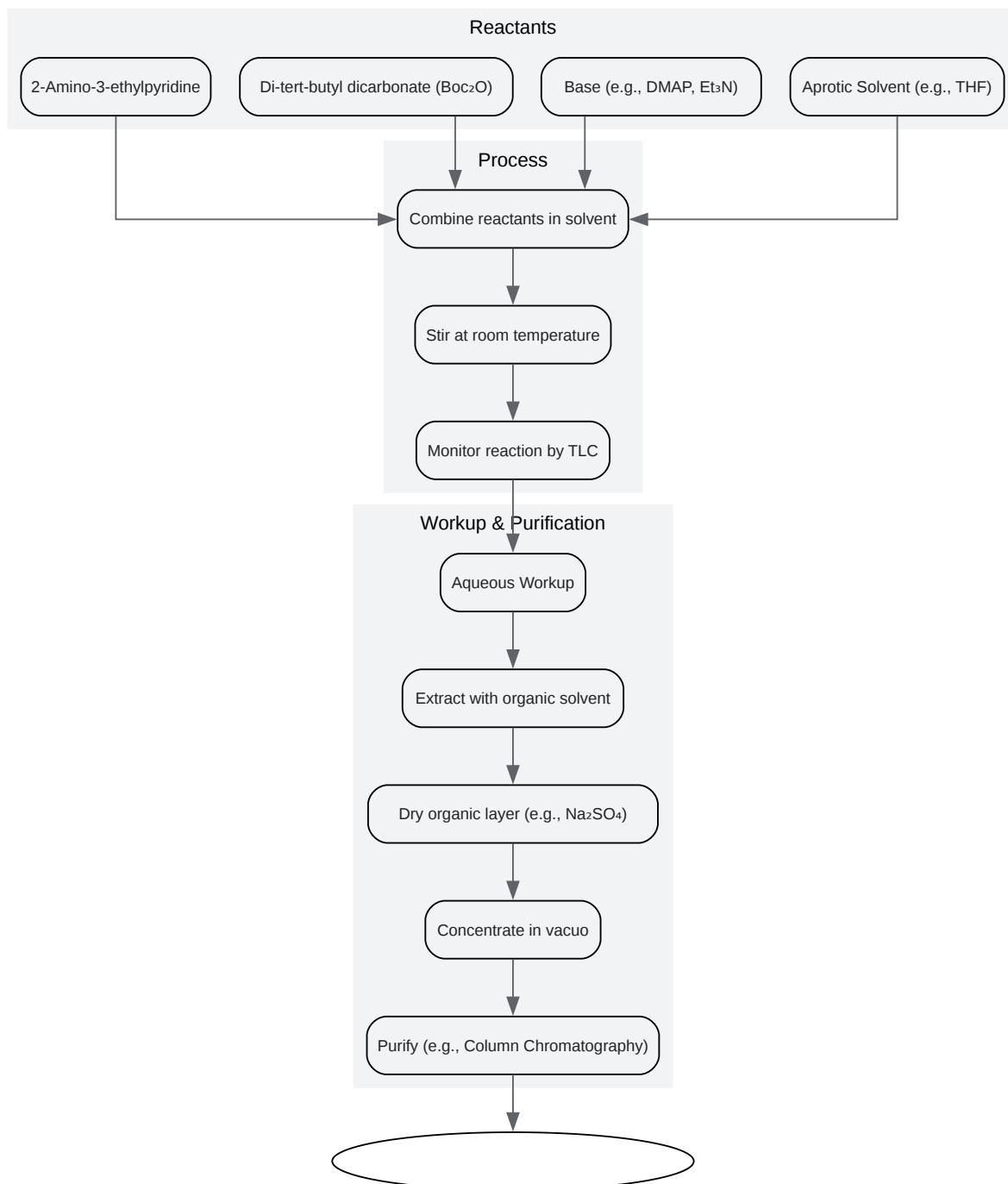
Causality of Experimental Design

The choice of Boc₂O as the protecting agent is deliberate. It is a stable, commercially available solid that reacts under relatively mild conditions to afford high yields of the protected amine.[\[1\]](#) The reaction's efficiency is often enhanced by a base. While simple inorganic bases like sodium bicarbonate can be used, an organic base like 4-dimethylaminopyridine (DMAP) is often employed as a nucleophilic catalyst to accelerate the reaction, especially for less reactive

amines.^[5] The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (THF) or acetonitrile are typically used to ensure solubility of the reactants and prevent side reactions.^[1]

Reaction Mechanism: Boc Protection

The mechanism proceeds via nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride. When catalyzed by DMAP, a more reactive N-Boc-pyridinium intermediate is formed, which is then attacked by the primary amine.^[5]

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Caption: General workflow for the synthesis of **tert-Butyl (3-ethylpyridin-2-yl)carbamate**.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting amine and the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate, and definitively by the spectroscopic characterization outlined in the next section.

- Preparation: To a round-bottomed flask equipped with a magnetic stirrer, add 2-amino-3-ethylpyridine (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
- Addition of Reagents: Add di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
- Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure **tert-Butyl (3-ethylpyridin-2-yl)carbamate**.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry is standard.

Expected Spectral Data

The following table summarizes the expected spectral characteristics based on the molecule's structure and data from analogous compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Technique	Expected Observations
¹ H NMR	δ (ppm): ~8.2 (d, 1H, pyridine-H), ~7.6 (t, 1H, pyridine-H), ~7.0 (d, 1H, pyridine-H), ~2.7 (q, 2H, -CH ₂ -CH ₃), ~1.5 (s, 9H, -C(CH ₃) ₃), ~1.2 (t, 3H, -CH ₂ -CH ₃). NH proton may be broad.
¹³ C NMR	δ (ppm): ~153 (C=O), ~150-120 (pyridine carbons), ~80 (-C(CH ₃) ₃), ~28 (-C(CH ₃) ₃), ~24 (-CH ₂ -CH ₃), ~14 (-CH ₂ -CH ₃).
FT-IR	ν (cm ⁻¹): ~3350 (N-H stretch), ~2980 (C-H stretch, sp ³), ~1710 (C=O stretch, carbamate), ~1580 (C=N/C=C stretch, aromatic).
Mass Spec (ESI)	m/z: Expected [M+H] ⁺ at 223.14. Key fragment at [M-C ₄ H ₈ +H] ⁺ (loss of isobutylene). [7]

Protocol: Acquiring Spectroscopic Data

- NMR Spectroscopy:
 - Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[\[7\]](#)
 - Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard parameters for ¹H include a 90° pulse and a relaxation delay of 1-2 seconds.[\[7\]](#)
- Mass Spectrometry:
 - Sample Prep: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
 - Analysis: Acquire the mass spectrum using electrospray ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺.[\[7\]](#)

Applications in Drug Development

The carbamate functional group is a well-established structural motif in a wide range of therapeutic agents.^[9] The primary utility of **tert-Butyl (3-ethylpyridin-2-yl)carbamate** is as a protected building block. After its incorporation into a larger molecular framework, the Boc group can be easily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free amine.^{[1][2]} This free amine can then be used for subsequent reactions, such as amide bond formation, alkylation, or sulfonylation, enabling the synthesis of complex drug candidates. This strategy is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

tert-Butyl (3-ethylpyridin-2-yl)carbamate is a valuable and versatile intermediate for chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis via Boc protection, and clear spectroscopic signatures make it a reliable tool for researchers. The strategic use of the acid-labile Boc group allows for the controlled, stepwise construction of complex molecules, cementing this compound's role as a key building block in the pursuit of novel therapeutics.

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